N-Methyl-DL-phenylalanine HCl
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Overview
Description
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is an amino acid derivative with a phenyl group attached to the alpha carbon, making it structurally similar to phenylalanine. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with phenylalanine, which undergoes a series of reactions to introduce the methylamino group.
Methylation: The amino group of phenylalanine is methylated using methyl iodide in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can modulate enzymatic activity and influence metabolic pathways. The exact mechanism involves binding to active sites and altering the conformation of target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: Structurally similar but lacks the methylamino group.
Tyrosine: Contains a hydroxyl group instead of a methylamino group.
Dopamine: A neurotransmitter with a similar phenyl structure but different functional groups.
Uniqueness
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both a phenyl and a methylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
2-(methylamino)-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H |
InChI Key |
DFQSBSADGQZNFW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)O.Cl |
Origin of Product |
United States |
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